molecular formula C14H17NO4 B2866052 Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate CAS No. 1251578-69-4

Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate

Cat. No.: B2866052
CAS No.: 1251578-69-4
M. Wt: 263.293
InChI Key: LXZNHAFEJIKOEM-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate” is an organic compound that contains a cyclopropyl group (a three-carbon ring), a carbamoyl group (NH2CO-), and a benzoate group (C6H5COO-). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would have a cyclopropyl ring attached to a carbamoyl group, which is further attached to a benzoate group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. The cyclopropyl group could participate in ring-opening reactions, the carbamoyl group could undergo reactions involving the nitrogen atom or the carbonyl group, and the benzoate group could participate in ester hydrolysis or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbamoyl and benzoate groups could impact the compound’s solubility in various solvents .

Scientific Research Applications

Toward Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group for use in photoinitiated polymerization processes. This work demonstrates the potential of methyl-based carbamoyl benzoates in initiating polymerization under UV irradiation, indicating applications in materials science and polymer engineering. The efficiency of these compounds in polymerization processes opens up avenues for advanced material design and synthesis (Guillaneuf et al., 2010).

Benzoate Degradation Pathways

Research by Cowles, Nichols, and Harwood (2000) identified the role of the benR gene in regulating the degradation of benzoate and related aromatic acids in Pseudomonas putida. This study provides insights into microbial pathways for degrading complex organic compounds, hinting at environmental and biotechnological applications for managing pollution and synthesizing valuable chemicals from waste materials (Cowles, Nichols, & Harwood, 2000).

Organic Synthesis Applications

Ukrainets et al. (2014) described the synthesis of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid from methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate. This work underscores the compound's utility in organic synthesis, particularly in constructing complex molecules with potential pharmacological activities (Ukrainets et al., 2014).

High-Pressure Crystal Engineering

Johnstone et al. (2010) explored the impact of high pressure on the crystalline structure of Methyl 2-(carbazol-9-yl)benzoate, which shares a structural motif with the compound of interest. Their findings reveal how pressure can induce phase transitions in materials, highlighting the importance of such compounds in studying the physical chemistry of solid-state materials and their potential in designing materials with specific properties (Johnstone et al., 2010).

Properties

IUPAC Name

methyl 4-[[1-(hydroxymethyl)cyclopropyl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-13(18)11-4-2-10(3-5-11)12(17)15-8-14(9-16)6-7-14/h2-5,16H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNHAFEJIKOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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